硝唑尼特
描述
尼达硝唑,也称为其化学名称 2-乙酰氧基-N-(5-硝基-2-噻唑基)苯甲酰胺,是一种合成的硝基噻唑基水杨酰胺衍生物。 它是一种广谱抗寄生虫和抗病毒药物,用于治疗由原生动物、蠕虫、厌氧菌、微需氧菌和病毒引起的各种感染 . 尼达硝唑对胃肠道感染特别有效,包括由隐孢子虫和贾第鞭毛虫引起的感染 .
科学研究应用
作用机制
尼达硝唑通过抑制丙酮酸:铁氧还蛋白氧化还原酶依赖性电子转移发挥作用,该转移对于原生动物和厌氧菌的厌氧能量代谢至关重要 . 它还调节自噬并抑制雷帕霉素复合物 1 (mTORC1) 的哺乳动物靶标信号通路 . 活性代谢产物替硝唑是该药物抗寄生虫和抗病毒活性的原因 .
类似化合物:
替硝唑: 尼达硝唑的活性代谢产物,具有类似的抗寄生虫和抗病毒特性.
尼克洛酰胺: 一种具有广谱抗寄生虫活性的水杨酰胺化合物.
甲硝唑: 一种抗原生动物和抗菌剂,用于治疗类似的感染.
独特之处: 尼达硝唑因其对各种病原体(包括原生动物、蠕虫、厌氧菌和病毒)的广谱活性而具有独特性 . 它调节自噬和抑制 mTORC1 信号传导的能力使其与其他抗寄生虫和抗病毒药物区别开来 .
生化分析
Biochemical Properties
Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The active metabolite of Nitazoxanide is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of Nitazoxanide is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .
Cellular Effects
Nitazoxanide has been shown to induce lesions in the cell membranes and depolarize the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes . It also upregulates proapoptotic proteins (P53 and BAX) and caspases but downregulates BCL-2 .
Molecular Mechanism
The most widely accepted mechanism of Nitazoxanide is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also appears to selectively block the maturation of the viral hemagglutinin at a stage preceding resistance to endoglycosidase H digestion .
Temporal Effects in Laboratory Settings
In a randomized double-blind placebo-controlled clinical trial, the safety and effectiveness of oral Nitazoxanide 600 mg twice daily for five days were investigated in outpatients with symptoms of mild or moderate COVID-19 . Nitazoxanide did not accelerate symptom resolution after 5 days of therapy, but did reduce viral load significantly with no serious adverse events .
Metabolic Pathways
The active metabolite of Nitazoxanide is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of Nitazoxanide is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .
Transport and Distribution
Nitazoxanide is cleared in the urine and feces. The metabolite, tizoxanide, is also found in the urine, plasma, and breastmilk .
Subcellular Localization
准备方法
合成路线和反应条件: 尼达硝唑的合成涉及在缩合剂和催化剂的存在下,乙酰水杨酸与 2-氨基-5-硝基噻唑反应。 然后将反应混合物冷却、过滤、酸洗、干燥、浓缩和精制,得到尼达硝唑 . 使用的缩合剂可以包括 N,N'-羰基二咪唑、2-(7-氮杂-1H-苯并三唑-1-基)-1,1,3,3-四甲基脲鎓六氟磷酸盐和苯并三唑-1-基-氧基-三(二甲基氨基)鏻六氟磷酸盐。 还使用 4-二甲基氨基吡啶、1-羟基苯并三唑和 N-羟基-7-氮杂苯并三唑等催化剂 .
工业生产方法: 改善的尼达硝唑工业生产工艺涉及从 1,1-二甲氧基-N,N-二甲基甲胺开始的单釜合成制备 5-硝基噻唑-2-胺。 最终产品通过沉淀纯化,中间体通过光谱技术(如傅里叶变换红外光谱、核磁共振和高分辨率质谱)进行确认 .
化学反应分析
反应类型: 尼达硝唑会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 硝基可以被还原成氨基。
取代: 乙酰基可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和在钯催化剂存在下氢气等还原剂。
取代: 取代反应通常涉及在碱性条件下的胺或醇等亲核试剂。
主要产品:
氧化: 生成各种氧化衍生物。
还原: 形成氨基衍生物。
取代: 产生取代的苯甲酰胺衍生物。
相似化合物的比较
Tizoxanide: The active metabolite of Nitazoxanide with similar antiparasitic and antiviral properties.
Niclosamide: A salicylamide compound with broad-spectrum antiparasitic activity.
Metronidazole: An antiprotozoal and antibacterial agent used to treat similar infections.
Uniqueness: Nitazoxanide is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, anaerobic bacteria, and viruses . Its ability to modulate autophagy and inhibit mTORC1 signaling further distinguishes it from other antiparasitic and antiviral agents .
属性
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033757 | |
Record name | Nitazoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.55e-03 g/L | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
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Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition. | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
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CAS No. |
55981-09-4 | |
Record name | Nitazoxanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitazoxanide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |
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Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
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Record name | NITAZOXANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |
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Record name | Nitazoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |
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Record name | NITAZOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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